Cas no 1685245-63-9 (4-(2,3-dichlorophenyl)but-3-en-2-one)

4-(2,3-Dichlorophenyl)but-3-en-2-one is a chlorinated aromatic enone compound with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a conjugated system with a 2,3-dichlorophenyl substituent, which may enhance reactivity in electrophilic or nucleophilic addition reactions. The compound's rigid aromatic backbone and α,β-unsaturated ketone functionality make it a versatile building block for constructing complex heterocycles or functionalized derivatives. Its dichloro substitution pattern could influence regioselectivity in further chemical modifications. The product is typically characterized by high purity, ensuring consistent performance in synthetic applications. Proper handling is advised due to potential reactivity of the enone moiety. Storage under inert conditions is recommended to maintain stability.
4-(2,3-dichlorophenyl)but-3-en-2-one structure
1685245-63-9 structure
商品名:4-(2,3-dichlorophenyl)but-3-en-2-one
CAS番号:1685245-63-9
MF:C10H8Cl2O
メガワット:215.075921058655
CID:4761593
PubChem ID:64268442

4-(2,3-dichlorophenyl)but-3-en-2-one 化学的及び物理的性質

名前と識別子

    • Clevidipine Impurity 17
    • 4-(2,3-dichlorophenyl)but-3-en-2-one
    • インチ: 1S/C10H8Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-6H,1H3/b6-5+
    • InChIKey: NADXJKDCNCNFHO-AATRIKPKSA-N
    • ほほえんだ: CC(=O)/C=C/C1=CC=CC(Cl)=C1Cl

4-(2,3-dichlorophenyl)but-3-en-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1963711-10.0g
4-(2,3-dichlorophenyl)but-3-en-2-one
1685245-63-9
10g
$4545.0 2023-06-02
Enamine
EN300-1963711-0.25g
4-(2,3-dichlorophenyl)but-3-en-2-one
1685245-63-9
0.25g
$249.0 2023-09-17
Enamine
EN300-1963711-2.5g
4-(2,3-dichlorophenyl)but-3-en-2-one
1685245-63-9
2.5g
$529.0 2023-09-17
Enamine
EN300-1963711-0.1g
4-(2,3-dichlorophenyl)but-3-en-2-one
1685245-63-9
0.1g
$238.0 2023-09-17
Enamine
EN300-1963711-1.0g
4-(2,3-dichlorophenyl)but-3-en-2-one
1685245-63-9
1g
$1057.0 2023-06-02
Enamine
EN300-1963711-5.0g
4-(2,3-dichlorophenyl)but-3-en-2-one
1685245-63-9
5g
$3065.0 2023-06-02
Enamine
EN300-1963711-0.05g
4-(2,3-dichlorophenyl)but-3-en-2-one
1685245-63-9
0.05g
$227.0 2023-09-17
Enamine
EN300-1963711-10g
4-(2,3-dichlorophenyl)but-3-en-2-one
1685245-63-9
10g
$1163.0 2023-09-17
Enamine
EN300-1963711-1g
4-(2,3-dichlorophenyl)but-3-en-2-one
1685245-63-9
1g
$271.0 2023-09-17
Enamine
EN300-1963711-0.5g
4-(2,3-dichlorophenyl)but-3-en-2-one
1685245-63-9
0.5g
$260.0 2023-09-17

4-(2,3-dichlorophenyl)but-3-en-2-one 関連文献

4-(2,3-dichlorophenyl)but-3-en-2-oneに関する追加情報

Chemical Profile of 4-(2,3-dichlorophenyl)but-3-en-2-one (CAS No. 1685245-63-9)

4-(2,3-dichlorophenyl)but-3-en-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1685245-63-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with a butenone core and a dichlorophenyl substituent, has garnered attention due to its structural uniqueness and potential biological activities. The presence of chlorine atoms at the 2 and 3 positions of the phenyl ring enhances its electronic properties, making it a valuable scaffold for further chemical modifications and functionalization.

The structural framework of 4-(2,3-dichlorophenyl)but-3-en-2-one consists of a β-ketoester-like moiety connected to a phenyl ring substituted with two chlorine atoms. This configuration imparts both electrophilic and nucleophilic characteristics to the molecule, enabling diverse reactivity patterns. The conjugation between the carbonyl group and the double bond in the butenone part contributes to its UV absorbance properties, which are often exploited in spectroscopic studies and photochemical applications.

In recent years, this compound has been explored in various chemical synthesis pathways, particularly in the development of heterocyclic derivatives. The dichlorophenyl group serves as an excellent site for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of aryl or amino groups. Such modifications have led to novel molecules with potential applications in medicinal chemistry.

One of the most intriguing aspects of 4-(2,3-dichlorophenyl)but-3-en-2-one is its biological profile. Preliminary studies have suggested that this compound exhibits moderate activity as an inhibitor of certain enzymatic pathways relevant to inflammation and oxidative stress. The dichlorophenyl moiety is known to interact with biological targets through hydrophobic interactions and dipole-dipole forces, which can modulate enzyme function. Further investigation into its mechanism of action has opened up avenues for developing therapeutic agents targeting chronic inflammatory diseases.

The pharmaceutical industry has shown interest in derivatives of 4-(2,3-dichlorophenyl)but-3-en-2-one due to its structural features that mimic natural products known for their bioactivity. Researchers have synthesized analogs by varying substituents on the phenyl ring or introducing additional functional groups into the butenone core. These derivatives have been screened for their pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. Some compounds have demonstrated promising results in preclinical models, warranting further exploration into their clinical potential.

From a synthetic chemistry perspective, 4-(2,3-dichlorophenyl)but-3-en-2-one serves as an excellent intermediate for constructing more complex molecules. Its reactivity allows for sequential functionalization at multiple sites, enabling the creation of polycyclic structures with intricate architectures. Such complexity is often required for achieving high binding affinity and selectivity in drug design. The compound’s ability to participate in multiple reaction types makes it a versatile building block in organic synthesis.

The use of computational methods has also been instrumental in understanding the behavior of 4-(2,3-dichlorophenyl)but-3-en-2-one. Molecular modeling techniques have helped predict its interactions with biological targets, providing insights into how structural modifications might enhance its efficacy or reduce side effects. These predictions guide experimental efforts by highlighting key regions for optimization.

In conclusion,4-(2,3-dichlorophenyl)but-3-en-2-one (CAS No. 1685245-63-9) represents a fascinating compound with broad utility across organic synthesis and pharmaceutical research. Its unique structural features offer opportunities for developing novel bioactive molecules with potential therapeutic applications. As research continues to uncover new synthetic pathways and biological functions, this compound is poised to remain a cornerstone in the discovery of innovative chemical entities.

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